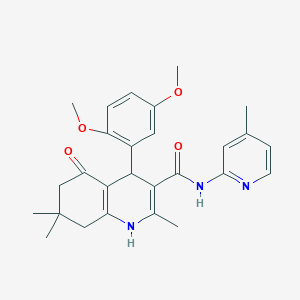
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione is a complex organic compound that features an indole core substituted with a tert-butyl group at the 5-position and a pyrrolidine ring attached to an ethane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which is then subjected to Friedel-Crafts acylation to introduce the ethane-1,2-dione moiety. The tert-butyl group can be introduced via alkylation reactions, and the pyrrolidine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations while minimizing side reactions.
化学反応の分析
Types of Reactions
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various effects.
類似化合物との比較
Similar Compounds
2-(5-tert-Butyl-1H-indol-3-yl)ethan-1-amine: This compound features a similar indole core but with an ethanamine substituent instead of the ethane-1,2-dione moiety.
1-(5-tert-Butyl-1H-indol-3-yl)ethanol: This compound has an ethanol group attached to the indole core, differing from the pyrrolidine and ethane-1,2-dione structure.
Uniqueness
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione is unique due to its combination of an indole core, tert-butyl group, pyrrolidine ring, and ethane-1,2-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
1-(5-tert-butyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)12-6-7-15-13(10-12)14(11-19-15)16(21)17(22)20-8-4-5-9-20/h6-7,10-11,19H,4-5,8-9H2,1-3H3 |
InChIキー |
JPOSOIITKVTEPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)



![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)


![N-[(E)-benzylideneamino]cyclohexanecarboxamide](/img/structure/B12042004.png)
![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)
